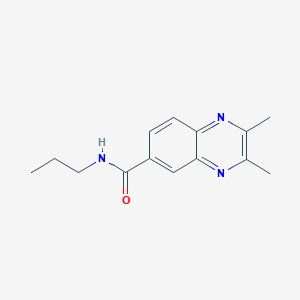
N~4~,2,6-trimethyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~,2,6-trimethyl-4-quinolinecarboxamide, also known as TQ, is a heterocyclic compound that belongs to the quinoline family. TQ has been extensively studied for its potential therapeutic properties due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N~4~,2,6-trimethyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N~4~,2,6-trimethyl-4-quinolinecarboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N~4~,2,6-trimethyl-4-quinolinecarboxamide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N~4~,2,6-trimethyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N~4~,2,6-trimethyl-4-quinolinecarboxamide has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N~4~,2,6-trimethyl-4-quinolinecarboxamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~,2,6-trimethyl-4-quinolinecarboxamide has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with a high degree of purity. N~4~,2,6-trimethyl-4-quinolinecarboxamide is also readily soluble in organic solvents such as DMSO, which makes it easy to work with in cell culture experiments. However, N~4~,2,6-trimethyl-4-quinolinecarboxamide has some limitations for lab experiments. It has poor aqueous solubility, which can make it difficult to administer in vivo. Additionally, N~4~,2,6-trimethyl-4-quinolinecarboxamide has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are a number of future directions for the study of N~4~,2,6-trimethyl-4-quinolinecarboxamide. One area of research is the development of novel N~4~,2,6-trimethyl-4-quinolinecarboxamide derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N~4~,2,6-trimethyl-4-quinolinecarboxamide in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of N~4~,2,6-trimethyl-4-quinolinecarboxamide need to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N~4~,2,6-trimethyl-4-quinolinecarboxamide involves the reaction of 2,6-dimethyl-4-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced with sodium dithionite to obtain N~4~,2,6-trimethyl-4-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N~4~,2,6-trimethyl-4-quinolinecarboxamide with a purity of over 99%.
Applications De Recherche Scientifique
N~4~,2,6-trimethyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. N~4~,2,6-trimethyl-4-quinolinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)11(13(16)14-3)7-9(2)15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIGCIYOTGMKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)

![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)

